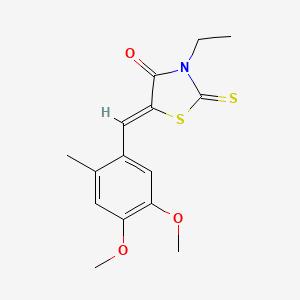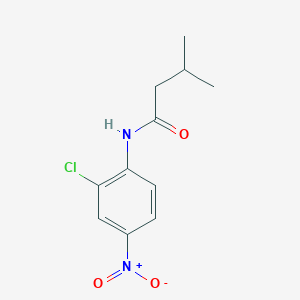
N-(2-chloro-4-nitrophenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-3-methylbutanamide, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic effects. CNB-001 is a small molecule that has been shown to have neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide involves the activation of the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. N-(2-chloro-4-nitrophenyl)-3-methylbutanamide has been shown to upregulate the expression of various antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which helps to reduce oxidative stress in the brain.
Biochemical and Physiological Effects
N-(2-chloro-4-nitrophenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in the brain. The compound has been shown to reduce oxidative stress, inflammation, and neuronal damage in various animal models of neurological disorders. N-(2-chloro-4-nitrophenyl)-3-methylbutanamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of various neurological disorders. However, one limitation of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide. One potential direction is the development of more water-soluble analogs of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide that can be administered more easily in experimental settings. Another direction is the study of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide in combination with other neuroprotective agents to determine if it has synergistic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide involves the reaction of 2-chloro-4-nitroaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide.
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-3-methylbutanamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(2)5-11(15)13-10-4-3-8(14(16)17)6-9(10)12/h3-4,6-7H,5H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVOLILKUDLMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chloro-4-nitrophenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

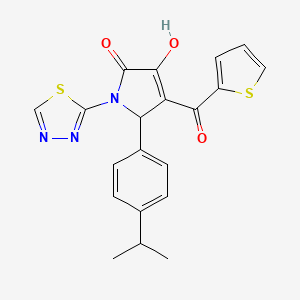

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
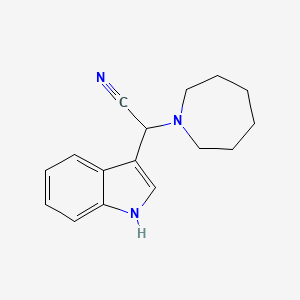
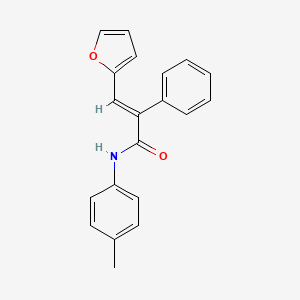
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
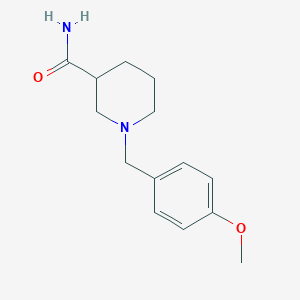
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
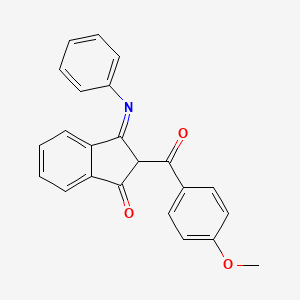
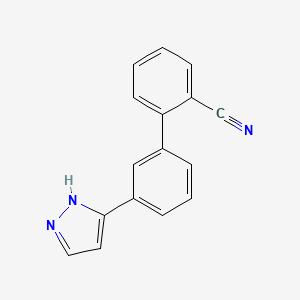
![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)

